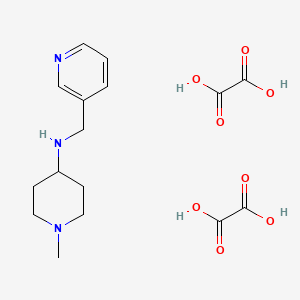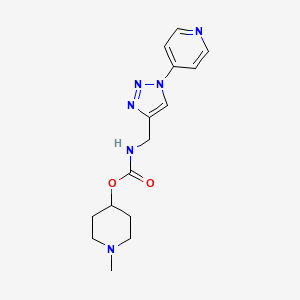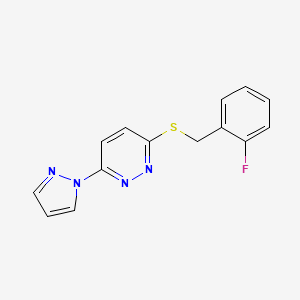![molecular formula C13H17ClN2O4 B2419298 N-[(3-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide CAS No. 2319875-59-5](/img/structure/B2419298.png)
N-[(3-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Crystal Structure Analysis
N-[(3-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide and its derivatives have been the subject of research in crystal structure analysis. The X-ray diffraction analysis of these compounds, including similar derivatives, has revealed that the oxamide group can be characterized as two structurally independent amides. This is due to the absence of pi conjugation across the oxalyl OC-CO bond, with some adopting planar and trans conformation stabilized by intramolecular hydrogen bonds (Temeriusz et al., 2001).
Solvent Effects on NMR Spectra
Research has also focused on understanding how solvents affect the proton magnetic resonance spectra of thio-oxamide and oxamide derivatives. The chemical shifts of N-methyl signals for these derivatives have been determined in various solvents, providing insights into the ASIS effect and the temperature dependence of absolute shift differences (Lepoivre et al., 1974).
Bimetallic Complexes and DNA Interaction
Studies on bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)oxamide have investigated their cytotoxicities and reactivities towards DNA and proteins. This includes examining the in vitro cytotoxic activities and the reactivities of these compounds towards DNA and protein, which could have implications in medicinal chemistry (Li et al., 2012).
Synthesis and Structure of Dicopper(II) Complexes
Research into the synthesis and structure of dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands has been conducted. These studies focus on their structural characterization and in vitro anticancer activity, as well as their reactivities towards DNA and protein BSA (Zheng et al., 2015).
Polymerization Studies
The radical-initiated polymerization of N-(2,2 dimethoxyethyl)-N-methylacrylamide, a derivative, has been studied in the context of preparing water-soluble polymers. This research provides insights into the kinetics of polymerization and the molecular weight characterization of these polymers (Véron et al., 1996).
Synthesis of Anticancer Derivatives
The synthesis of new derivatives based on the modification of this compound has been explored for potential anticancer activity. This includes the creation of compounds with expected anticancer properties, focusing on structure modification to enhance activity (Rayes et al., 2019).
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-19-11(20-2)8-16-13(18)12(17)15-7-9-4-3-5-10(14)6-9/h3-6,11H,7-8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNLPMFIPFIFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC(=CC=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2419215.png)


![Methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B2419222.png)
methanone oxime](/img/structure/B2419223.png)
![2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2419224.png)

![5-(4-Methylphenyl)-3-[5-(pyrrolidin-1-ylcarbonyl)-2-thienyl]-1,2,4-oxadiazole](/img/structure/B2419227.png)


![1-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2419233.png)

![7-chloro-N-(2,5-diethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2419236.png)
